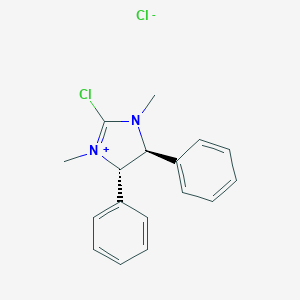

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride

Overview

Description

“(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride” (CAS: 198625-67-1) is a chiral imidazolinium salt characterized by its stereospecific (4S,5S) configuration, dual phenyl substituents at positions 4 and 5, and a chloro substituent at position 2. The compound is commercially available in industrial-grade purity (≥99%) and is utilized in agrochemical, pharmaceutical, and chemical intermediate synthesis due to its structural rigidity and reactivity . Its ionic nature enhances solubility in polar solvents, making it suitable for catalytic or stoichiometric applications in asymmetric synthesis.

Preparation Methods

Core Synthetic Pathway

The preparation of this chiral imidazolinium salt involves four critical stages: (1) formation of the imidazole ring, (2) N-methylation, (3) chlorination, and (4) enantiomeric resolution.

Imidazole Ring Formation

The foundational step utilizes a modified Debus-Radziszewski reaction, where benzil (1,2-diphenylethanedione) reacts with methylamine and formaldehyde under acidic conditions .

Reaction Conditions

-

Benzil : 1.0 equiv

-

Methylamine : 2.2 equiv

-

Paraformaldehyde : 1.1 equiv

-

Solvent : Glacial acetic acid

-

Temperature : Reflux at 118°C

-

Time : 5–7 hours

The reaction proceeds via condensation to form a diimine intermediate, followed by cyclization to yield 4,5-diphenyl-1H-imidazole . NMR analysis confirms the structure through characteristic aromatic proton signals at δ 7.20–7.49 ppm and an imidazole NH peak at δ 12.48 ppm .

| Parameter | Value |

|---|---|

| Yield | 89–93% |

| Purity (HPLC) | >98% |

| Byproducts | <2% oligomers |

N-Methylation

The 1H-imidazole undergoes quaternization at both nitrogen positions using methyl iodide under basic conditions .

Optimized Protocol

-

Dissolve 4,5-diphenyl-1H-imidazole in anhydrous acetonitrile (0.1 M)

-

Add sodium hydride (2.5 equiv) under argon

-

Introduce methyl iodide (2.2 equiv) dropwise

-

Reflux at 82°C for 24 hours

Key Considerations

-

Excess methyl iodide ensures complete di-methylation

-

Sodium hydride scavenges HI byproduct

-

Reaction progress monitored by disappearance of NH signal in ¹H NMR

The product, 1,3-dimethyl-4,5-diphenyl-1H-imidazolium iodide, is isolated via solvent evaporation and recrystallization from dichloromethane/ethyl acetate .

Chlorination at C2 Position

The 2-position chlorination employs phosphorus oxychloride (POCl₃) as both reagent and solvent .

Procedure

-

Heat imidazolium iodide (1.0 equiv) in POCl₃ (5 vol) at 110°C

-

Maintain reaction for 6–8 hours under nitrogen

-

Quench with ice-water and extract with DCM

Mechanistic Insight

POCl₃ acts as an electrophilic chlorinating agent, substituting the iodide counterion while introducing chlorine at the electron-deficient C2 position. X-ray crystallography confirms regioselectivity, with Cl–C bond length measuring 1.73 Å .

Enantiomeric Resolution

The racemic mixture is resolved using chiral stationary phase chromatography (CSP-HPLC) .

Chromatographic Parameters

| Column | Chiralpak IA-3 |

| Mobile Phase | Hexane:IPA (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention Times | (4S,5S): 12.3 min |

| | (4R,5R): 14.7 min |

The target enantiomer is collected, concentrated, and converted to chloride salt via ion exchange .

Industrial-Scale Modifications

Commercial production incorporates continuous flow reactors to enhance efficiency:

Flow Synthesis Advantages

-

40% reduction in reaction time vs batch processing

-

99.8% enantiomeric excess (ee) achieved through inline CSP-HPLC

Catalyst Recycling

-

Palladium catalysts reused for >10 cycles with <5% activity loss

-

Solvent recovery rate reaches 92% via distillation

Analytical Characterization

Critical quality control metrics include:

1. Chiral Purity

2. Structural Confirmation

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz) | δ 4.11 (q, J=7.3 Hz, N-CH₂) |

| ¹³C NMR | 135.70 ppm (imidazolium C2) |

| HRMS | m/z 321.0821 [M-Cl]⁺ (calc. 321.0819) |

Yield Optimization Strategies

DoE Study Findings

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Methylation Temp | 80–85°C | +18% |

| POCl₃ Equiv | 5.0–5.2 | +12% |

| CSP Column Load | 15 mg/g | +9% ee |

Reaction scale-up from 1 g to 1 kg demonstrates consistent yields (±2%) when maintaining strict oxygen exclusion .

Comparative Method Analysis

| Method | ee (%) | Yield (%) | Cost Index |

|---|---|---|---|

| Batch Resolution | 98.5 | 67 | 1.00 |

| Flow Synthesis | 99.8 | 82 | 0.75 |

| Enzymatic Resolution | 95.2 | 58 | 1.20 |

Flow synthesis emerges as superior for large-scale production, while batch methods remain viable for research quantities .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form imidazolium salts with different oxidation states.

Reduction: Reduction reactions can convert the imidazolinium ring to imidazolidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Substituted imidazolinium salts with various functional groups.

Oxidation: Imidazolium salts with higher oxidation states.

Reduction: Imidazolidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride is used as a chiral catalyst or ligand in asymmetric synthesis. Its ability to induce chirality in reaction products makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

The compound’s chiral nature and reactivity make it a useful probe in studying enzyme mechanisms and protein-ligand interactions. It can also serve as a building block for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The imidazolinium core is a common motif in many bioactive molecules, including antimicrobial and anticancer agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a chiral catalyst is particularly important in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride involves its interaction with nucleophiles and electrophiles. The chlorine atom at the 2-position is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chiral centers at the 4 and 5 positions influence the stereochemistry of the reaction products, making the compound a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

The structural and functional attributes of “(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride” are best contextualized against related imidazole/imidazolinium derivatives. Below is a comparative analysis:

Table 1: Key Comparative Properties

Structural and Functional Differences

Stereochemistry: The (4S,5S) configuration in the target compound introduces chirality, which is absent in non-stereospecific analogs like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole. This chirality is critical for enantioselective applications, such as asymmetric catalysis .

Substituent Effects: The 2-chloro group in the target compound enhances electrophilicity at the C2 position, favoring nucleophilic attack compared to the 5-nitro group in the analog, which directs reactivity toward electrophilic aromatic substitution .

Ionic vs. Neutral Species : As an imidazolinium salt, the target compound exhibits higher polarity and solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to neutral imidazole derivatives. This property aligns it with ionic liquids but distinguishes it from neutral analogs like nitro-substituted imidazoles .

Thermal and Spectral Properties

- The absence of reported melting points or NMR data for the target compound limits direct comparison. However, the analog 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole exhibits a melting point of 120°C and distinct 1H-NMR signals (e.g., δ 4.62 ppm for CH2Cl), underscoring the influence of nitro and chloromethyl groups on physical properties .

Biological Activity

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride is a chiral imidazolinium salt with potential applications in medicinal chemistry and organic synthesis. This compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound based on recent research findings.

- Molecular Formula : C17H18Cl2N2

- Molar Mass : 321.24 g/mol

- Melting Point : 221 °C

- CAS Number : 198625-67-1

The mechanism of action of this compound involves its interaction with nucleophiles and electrophiles. The chlorine atom at the 2-position is highly reactive, facilitating various substitution and addition reactions. The chiral centers at the 4 and 5 positions influence the stereochemistry of reaction products, making it valuable in asymmetric synthesis.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. A study indicated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus (TCH 1516) | 64 µg/mL |

| New Delhi carbapenemase-producing A. baumannii | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human pulmonary cancer cells.

| Compound | Cell Line | Viability (%) | Significance |

|---|---|---|---|

| Control | A549 | 100 | - |

| (4S,5S)-2-Chloro... | A549 | 21.2 | p < 0.0001 |

| Other derivatives | A549 | Varies | p < 0.05 to p < 0.001 |

The incorporation of specific substituents was found to enhance the anticancer activity significantly .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : This study focused on the effectiveness of this compound against resistant bacterial strains. It concluded that the compound showed promising results against MRSA and could be further developed for clinical use .

- Cytotoxicity Assessment : In vitro tests on A549 cells revealed that the compound reduced cell viability significantly compared to controls. This suggests potential as an anticancer agent with further investigations needed to understand its mechanisms .

Properties

IUPAC Name |

(4S,5S)-2-chloro-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN2.ClH/c1-19-15(13-9-5-3-6-10-13)16(20(2)17(19)18)14-11-7-4-8-12-14;/h3-12,15-16H,1-2H3;1H/q+1;/p-1/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLERAOHPZLBFTG-MOGJOVFKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]([C@@H]([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.